molecular formula C13H17FN2O2 B12241820 3-Cyclopentyl-1-(4-fluoro-3-methoxyphenyl)urea

3-Cyclopentyl-1-(4-fluoro-3-methoxyphenyl)urea

Cat. No.: B12241820
M. Wt: 252.28 g/mol
InChI Key: BWSQVEXYGRRSEC-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(4-fluoro-3-methoxyphenyl)urea is an organic compound that features a cyclopentyl group attached to a urea moiety, with a 4-fluoro-3-methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(4-fluoro-3-methoxyphenyl)urea typically involves the reaction of cyclopentylamine with 4-fluoro-3-methoxyphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reagents are typically purified to remove any impurities that could affect the reaction outcome. The final product is isolated by filtration, washed with a suitable solvent, and dried under vacuum.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(4-fluoro-3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl urea derivatives.

Scientific Research Applications

3-Cyclopentyl-1-(4-fluoro-3-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(4-fluoro-3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopentyl-1-(4-fluorophenyl)urea
  • 3-Cyclopentyl-1-(4-methoxyphenyl)urea
  • 3-Cyclopentyl-1-(4-chlorophenyl)urea

Uniqueness

3-Cyclopentyl-1-(4-fluoro-3-methoxyphenyl)urea is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

1-cyclopentyl-3-(4-fluoro-3-methoxyphenyl)urea

InChI

InChI=1S/C13H17FN2O2/c1-18-12-8-10(6-7-11(12)14)16-13(17)15-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17)

InChI Key

BWSQVEXYGRRSEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2CCCC2)F

Origin of Product

United States

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